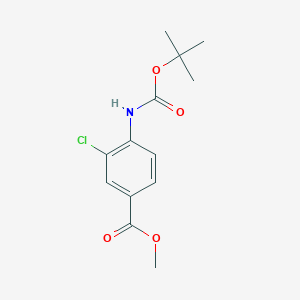
t-Butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry. The t-butyl group is a common protecting group in organic chemistry, often used due to its stability and ease of removal . The fluoromethyl group could potentially increase the compound’s lipophilicity, which could enhance its ability to cross biological membranes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or addition . For instance, a new perfluoro-tert-butylation protocol involves consecutive triple fluorinations of 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) to generate (CF3)3C− species, which enables efficient nucleophilic perfluoro-tert-butylation of various electrophiles .
Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions depending on the conditions. For instance, under acidic conditions, the t-butyl group could potentially be removed . The fluoromethyl group could also participate in various reactions, such as nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For instance, the presence of the fluoromethyl group could potentially increase the compound’s lipophilicity .
Direcciones Futuras
The synthesis and study of new fluorinated compounds is a hot topic in current research due to the unique properties of fluorine. Future research could potentially focus on developing new synthesis methods for this compound, studying its reactivity, or exploring its potential uses in fields such as medicinal chemistry .
Propiedades
IUPAC Name |
tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-9(14)6-8(13)7-12/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYENYYONOJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)
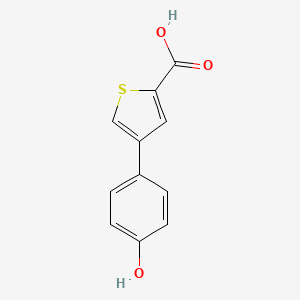
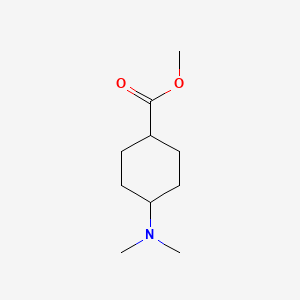
![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)
![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)

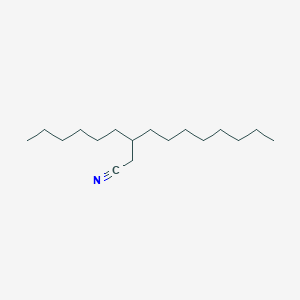
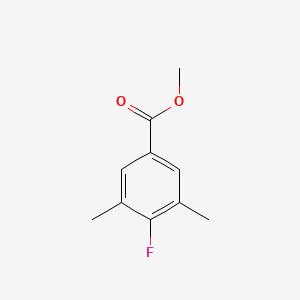
![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)
